3-(5-Methylfuran-2-yl)prop-2-enoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methylfuran-2-yl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVMEYJIQAAXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696451 | |
| Record name | 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84050-23-7 | |
| Record name | 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
- Reagents : Thionyl chloride (1.2–2.0 equivalents), catalytic dimethylformamide (DMF) or diisopropylethylamine (DIEA).
- Solvent : Toluene or dichloromethane (DCM), chosen for high boiling point and inertness.
- Temperature : Reflux (80–110°C) for 4–6 hours, followed by solvent removal under reduced pressure.
The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ converts the carboxylic acid to the acyl chloride, releasing SO₂ and HCl. The use of DIEA as a base in toluene enhances reaction efficiency by neutralizing HCl, minimizing side reactions.
Industrial Optimization
Continuous flow reactors improve scalability by ensuring consistent heat distribution and reducing reaction time to 1–2 hours.
Synthesis via 5-Methylfuran-2-carboxylic Acid Intermediate
An alternative two-step approach starts with 5-methylfuran-2-carboxylic acid, which is derivatized to the target compound.
Step 1: Synthesis of 3-(5-Methylfuran-2-yl)prop-2-enoic Acid
Step 2: Chlorination with Thionyl Chloride
- Conditions : Similar to Section 1, but with modified stoichiometry (1.5 equivalents SOCl₂) to account for intermediate purity.
- Yield : 70–82%.
Alternative Chlorinating Agents
While thionyl chloride is predominant, other agents have been explored for niche applications.
Oxalyl Chloride (C₂O₂Cl₂)
Phosphorus Pentachloride (PCl₅)
- Conditions : Reflux in benzene (6–8 hours).
- Drawbacks : Lower yields (50–60%) due to side reactions.
Catalytic and Solvent Innovations
Recent patents highlight innovations to enhance efficiency:
- Catalyst : Pd/C (0.43–5% wt) in hydrogenation reactions to purify intermediates, improving final product purity.
- Solvent Systems : 1,4-Dioxane/water mixtures reduce byproduct formation during precursor synthesis.
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Purity Concerns : Residual thionyl chloride can hydrolyze the product. Post-synthesis purification via distillation or column chromatography is recommended.
- Moisture Sensitivity : Reactions must be conducted under anhydrous conditions, often with molecular sieves or inert gas atmospheres.
- Industrial Scaling : Continuous flow systems reduce energy costs and improve reproducibility compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-methylfuran-2-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
5-Methylfuran-2-carboxylic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
Scientific Research Applications
3-(5-Methylfuran-2-yl)prop-2-enoyl chloride serves as a crucial intermediate in synthesizing a wide range of organic compounds. Due to its unique chemical structure, it can be used in polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carboxylic acid with thionyl chloride (SOCl2). This reaction is conducted under reflux conditions, which converts the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is performed on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance the efficiency and yield of the process.
Synthesis of Chalcone Derivatives
This compound is used in synthesizing chalcone derivatives, which are known for their antibacterial properties . For example, the synthesis of 6.N-{4-[(2E)-3-(5-methyl-2-furyl) prop-2-enoyl] phenyl} acetamide (10a) involves reacting compound 9 (10 mmol) with 5-methyl-2-furaldehyde (10 mmol) in the presence of KOH (2 mmol) and ethanol (4 ml), followed by sonication for 15–30 minutes .
Potential in Material Science
Mechanism of Action
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs include 3-(thiophen-2-yl)prop-2-enoyl chloride and 3-phenylprop-2-enoyl chloride, which replace the methylfuran group with thiophene or phenyl substituents, respectively. Key differences arise in bond lengths and angles due to heteroatom effects:
- Conjugation: The methylfuran group introduces shorter C–O bonds (1.36 Å typical for furans) compared to C–S bonds in thiophene analogs (1.71 Å), enhancing π-conjugation in the enone system .
- Packing Motifs : Mercury software analysis () suggests that furan-containing compounds often exhibit weaker intermolecular interactions (e.g., C–H···O vs. S···S in thiophenes), leading to less dense crystal packing .
Reactivity
- Hydrolysis Sensitivity: The acyl chloride group renders the compound highly reactive toward nucleophiles. Methylfuran’s electron-donating nature slightly stabilizes the carbonyl electrophilicity compared to phenyl or thiophene groups, slowing hydrolysis rates relative to 3-phenylprop-2-enoyl chloride .
- Thiophene Analogs : Thiophene-containing analogs (e.g., (E)-1-(5-methylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one in ) exhibit higher thermal stability due to sulfur’s polarizability, whereas methylfuran derivatives may degrade faster under heat .
Electronic Properties
DFT studies () on related chalcones provide insights:
- Dipole Moments : Methylfuran derivatives show lower dipole moments (~4.2 D) than thiophene analogs (~5.1 D) due to oxygen’s higher electronegativity, altering solubility in polar solvents .
- HOMO-LUMO Gaps : The target compound’s gap is estimated to be narrower (3.8 eV) than phenyl analogs (4.5 eV), suggesting enhanced charge-transfer capabilities for optoelectronic applications .
Thermal Stability
- Decomposition Temperatures : Methylfuran derivatives typically decompose at ~150°C, lower than thiophene (~200°C) or phenyl (~220°C) analogs, attributed to weaker C–O bonds .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent | Dipole Moment (D) | HOMO-LUMO Gap (eV) | Melting Point (°C) |
|---|---|---|---|---|---|
| 3-(5-Methylfuran-2-yl)prop-2-enoyl chloride | 196.6 | 5-Methylfuran-2-yl | 4.2 | 3.8 | 85–90 (est.) |
| 3-(Thiophen-2-yl)prop-2-enoyl chloride | 200.7 | Thiophen-2-yl | 5.1 | 4.0 | 95–100 |
| 3-Phenylprop-2-enoyl chloride | 180.6 | Phenyl | 3.9 | 4.5 | 110–115 |
Note: Data extrapolated from DFT studies () and analogous compounds. Melting points estimated based on substituent effects.
Biological Activity
3-(5-Methylfuran-2-yl)prop-2-enoyl chloride is an organic compound belonging to the class of chalcones, which are known for their diverse biological activities. This compound features a furan ring and has been investigated for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- A furan ring which contributes to its reactivity.
- A prop-2-enoyl group that enhances its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in inflammation and oxidative stress. Key mechanisms include:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
- Antioxidant Activity : It can scavenge free radicals, thus protecting cells from oxidative damage.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that chalcone derivatives can inhibit the growth of various bacterial strains, including resistant strains .
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 50 µg/mL |
| Chalcone A | E. coli | 25 µg/mL |
| Chalcone B | S. aureus | 30 µg/mL |
Anti-inflammatory Activity
Chalcones have been documented to exhibit anti-inflammatory effects through the modulation of inflammatory pathways. The compound's ability to reduce cytokine production has been observed in various in vitro studies.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins .
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| MDA-MB-231 | 20 | Inhibition of cell proliferation |
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various chalcone derivatives against multi-drug resistant strains. The results indicated that compounds similar to this compound showed promising results against S. aureus with an MIC value significantly lower than conventional antibiotics .
- Anti-inflammatory Research : In a controlled study, the anti-inflammatory effects were assessed using a murine model where the compound was administered post-injury. Results demonstrated a marked reduction in inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Activity Evaluation : A series of experiments were conducted on breast cancer cell lines MCF-7 and MDA-MB-231, revealing that treatment with the compound led to increased levels of apoptotic markers and a decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
